molecular formula C11H10FN3O2 B1393069 Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate CAS No. 1205975-58-1

Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate

Cat. No. B1393069
M. Wt: 235.21 g/mol
InChI Key: ANIUATLZYUVQJY-UHFFFAOYSA-N
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Description

“Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate” is a chemical compound that has been mentioned in the context of forms of methyl {4,6-diamino-2- [1- (2-fluorobenzyl)-1H- pyrazolo [3,4-b]pyridino-3-yl]pyrimidino-5-yl}methylcarbamate . This compound is related to stimulators of soluble guanylate cyclase, which may be used as agents for the prophylaxis and/or treatment of cardiovascular disorders . It has also been considered for the treatment of pulmonary arterial hypertension including chronic thromboembolic pulmonary hypertension .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of benzimidazole containing 1,2,4-triazole and investigated their antimicrobial and antioxidant activities. Their research provides insight into the potential of these compounds in developing new antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).

Antiproliferative Evaluation in Cancer Research

Li et al. (2019) focused on the synthesis of hybrids of dehydroabietic acid containing 1,2,3-triazole moiety. These compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer treatment (Li et al., 2019).

Interaction Studies and Synthesis Techniques

Ahmed et al. (2020) studied the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, focusing on the interaction energies and molecular electrostatic potential. This research aids in understanding the molecular interactions of these compounds (Ahmed et al., 2020).

Improved Preparation Methods

Cottrell et al. (1991) described an improved procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles, extending the scope of the Dimroth Reaction and highlighting the methodological advancements in synthesizing these compounds (Cottrell et al., 1991).

Diuretic and Antidiuretic Effects

Kravchenko (2018) synthesized new compounds of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives and studied their diuretic and antidiuretic effects. This research contributes to understanding the bioactivity of these derivatives in medical applications (Kravchenko, 2018).

Allene Synthesis and Alkyne Hydration

Hu et al. (2019) developed a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex and investigated its efficiency in catalyzing allene synthesis and alkyne hydration, demonstrating the compound's potential in chemical synthesis (Hu et al., 2019).

Antiviral Evaluation

Jordão et al. (2009) evaluated the antiviral effects of new N-amino-1,2,3-triazole derivatives against Cantagalo virus replication, showcasing the antiviral potential of these compounds (Jordão et al., 2009).

Fungicidal Preservatives

Abedinifar et al. (2020) synthesized novel benzofuran-1,2,3-triazole hybrids and evaluated their antifungal potential against various fungi, contributing to the development of new fungicidal agents (Abedinifar et al., 2020).

Future Directions

“Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate” has been considered for the treatment of pulmonary arterial hypertension including chronic thromboembolic pulmonary hypertension . This suggests that future research could focus on further exploring its potential therapeutic applications. Additionally, a compound called “2-fluorobenzyl 4-[5-(2-fluorobenzyl)-1H-tetrazol-1-yl]benzoate” has been identified as a valuable compound for scientific research with potential applications in various fields. This could indicate potential future directions for research involving “Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate”.

properties

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)10-7-15(14-13-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIUATLZYUVQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate

CAS RN

1205975-58-1
Record name Rufinamide monofluoro methylester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205975581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUFINAMIDE MONOFLUORO METHYLESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CQS6MQ5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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